What is the chemical structure of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
What is the chemical structure of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a fluorinated, N-Boc protected heterocyclic compound. The azocane ring, an eight-membered nitrogen-containing heterocycle, is a structural motif of interest in medicinal chemistry due to its conformational flexibility. The introduction of a fluorine atom and a ketone functional group, along with the tert-butyloxycarbonyl (Boc) protecting group, makes this molecule a potentially valuable building block for the synthesis of more complex chemical entities. This document will cover the chemical structure, key identifiers, and hazard classifications, and will serve as a foundational resource for researchers and drug development professionals working with fluorinated heterocycles.
Chemical Identity and Structure
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is characterized by an eight-membered azocane ring. The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The ring is further functionalized with a fluorine atom at the 4-position and a carbonyl group (ketone) at the 5-position.
The presence and position of these functional groups are critical to the molecule's reactivity and potential applications. The α-fluoroketone moiety is a key pharmacophore in various biologically active molecules and can participate in a range of chemical transformations.
Structural Diagram
Caption: 2D Chemical Structure of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
Key Chemical Identifiers
A reliable identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.
| Identifier | Value | Source |
| Chemical Name | tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate | ECHA[1] |
| CAS Number | 2551120-62-6 | ECHA[1] |
| EC Number | 108-131-6 | ECHA[1] |
Physicochemical Properties and Hazard Information
At present, detailed experimental data on the physicochemical properties such as melting point, boiling point, and solubility for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate are not widely available in the public literature. However, based on its structure, it is expected to be a solid at room temperature and soluble in common organic solvents.
Hazard Classification
According to the European Chemicals Agency (ECHA), Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is classified with the following hazards:
| Hazard Code | Classification | Signal Word |
| H315 | Skin irritation (Category 2) | Warning |
| H319 | Serious eye irritation (Category 2A) | Warning |
This information indicates that appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound to avoid skin and eye contact.[1]
Synthesis and Reactivity
General Synthetic Considerations
The synthesis of medium-sized heterocyclic rings like azocanes can be challenging due to entropic factors that disfavor ring closure. The introduction of a fluorine atom adjacent to a carbonyl group often requires specialized fluorinating reagents and careful control of reaction conditions.
A potential synthetic approach could involve the fluorination of a suitable azocane precursor, such as tert-butyl 5-oxoazocane-1-carboxylate, using an electrophilic fluorinating agent. Alternatively, a ring-closing metathesis or other cyclization strategy from a suitably functionalized acyclic precursor could be envisioned.
Note: As of the date of this guide, specific, peer-reviewed synthetic protocols for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate are not readily found in the chemical literature. The development of a robust synthetic route presents an opportunity for further research.
Potential Reactivity and Applications
The α-fluoroketone moiety is a versatile functional group. The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and additions of various nucleophiles. The fluorine atom can influence the reactivity of the adjacent carbonyl group and can also serve as a handle for further functionalization or as a probe for studying biological interactions.
Given these features, Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a promising building block for the synthesis of novel scaffolds for drug discovery. The azocane ring system, combined with the α-fluoroketone, could lead to the development of new chemical entities with unique three-dimensional shapes and biological activities.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) is essential for the unambiguous confirmation of the chemical structure and for assessing the purity of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): Would be expected to show a complex set of signals for the methylene protons of the azocane ring, likely with splitting patterns influenced by the adjacent fluorine atom. The tert-butyl group would appear as a characteristic singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the carbonyl carbon, and the carbon bearing the fluorine atom would appear as a doublet due to C-F coupling.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A key technique to confirm the presence and environment of the fluorine atom.
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Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can help to confirm the structure.
Note: Researchers synthesizing or acquiring this compound should perform comprehensive spectroscopic analysis to verify its identity and purity.
Related Compounds
It is important to distinguish Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate from its close structural analogs, particularly the seven-membered azepane derivative, which is more commonly reported in chemical supplier catalogs.
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tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (CAS: 1209780-32-4): This compound features a seven-membered ring and is more widely commercially available.[2][3][4] Researchers should be careful to verify the ring size of the material they are working with.
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tert-butyl 5-oxoazocane-1-carboxylate (CAS: 1309359-79-2): The non-fluorinated analog of the title compound.[1]
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tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate (CAS: 2385587-28-8): The difluorinated analog.[1]
Conclusion
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a specialized chemical building block with potential for use in medicinal chemistry and organic synthesis. While detailed information on its synthesis and properties is currently limited, its structural features, particularly the α-fluoroketone within an eight-membered heterocyclic ring, suggest it could be a valuable tool for the development of novel chemical entities. Further research into the synthesis, reactivity, and biological activity of this compound is warranted.
References
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Title: tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]
